rac-[(1R,3S)-1-amino-3-ethoxy-2,2-dimethylcyclobutyl]methanol, trans
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Overview
Description
rac-[(1R,3S)-1-amino-3-ethoxy-2,2-dimethylcyclobutyl]methanol, trans is a chiral compound with a cyclobutyl ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,3S)-1-amino-3-ethoxy-2,2-dimethylcyclobutyl]methanol, trans typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes.
Introduction of Functional Groups: The amino and ethoxy groups are introduced through nucleophilic substitution reactions. For example, the ethoxy group can be introduced by reacting the cyclobutyl ring with ethyl alcohol under acidic conditions.
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,3S)-1-amino-3-ethoxy-2,2-dimethylcyclobutyl]methanol, trans undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can undergo substitution reactions with electrophiles to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of amides, esters, or other substituted derivatives.
Scientific Research Applications
rac-[(1R,3S)-1-amino-3-ethoxy-2,2-dimethylcyclobutyl]methanol, trans has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of chiral compounds with biological systems.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of rac-[(1R,3S)-1-amino-3-ethoxy-2,2-dimethylcyclobutyl]methanol, trans involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- rac-[(1R,3S)-1-amino-3-methoxy-2,2-dimethylcyclobutyl]methanol, trans
- rac-[(1R,3S)-1-amino-3-propoxy-2,2-dimethylcyclobutyl]methanol, trans
Uniqueness
rac-[(1R,3S)-1-amino-3-ethoxy-2,2-dimethylcyclobutyl]methanol, trans is unique due to its specific stereochemistry and the presence of the ethoxy group, which can influence its reactivity and interaction with biological systems compared to similar compounds with different alkoxy groups.
Properties
CAS No. |
2679949-77-8 |
---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.3 |
Purity |
95 |
Origin of Product |
United States |
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